molecular formula C22H30N6O2 B12274481 1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol

1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol

Cat. No.: B12274481
M. Wt: 410.5 g/mol
InChI Key: HKIDRHKBKJQADK-UHFFFAOYSA-N
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Description

1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol is a synthetic small molecule belonging to the class of organic compounds known as pyrrolo[2,1-f][1,2,4]triazines . These are aromatic heterocyclic compounds containing a pyrrolo[2,1-f][1,2,4]triazine ring system, which consists of a 1,2,4-triazine ring fused to and sharing the N2-atom with a pyrrole ring . The specific structure features a pyrrolotriazine core that is substituted with a 3-methoxyanilino group and a complex piperidin-3-ol moiety that is further modified with a propan-2-ylamino group at the 4-position. This compound is related to other research chemicals with similar structures, such as (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol, which has been identified in human blood as part of exposome research, indicating its use in studies of human exposure to various chemical compounds . The presence of multiple nitrogen atoms in its structure and hydrogen bond donors and acceptors suggests potential for interaction with biological targets. As a research chemical, it is a candidate for investigation in various biochemical and pharmacological assays. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C22H30N6O2

Molecular Weight

410.5 g/mol

IUPAC Name

1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol

InChI

InChI=1S/C22H30N6O2/c1-15(2)25-19-8-9-27(13-20(19)29)12-16-7-10-28-21(16)22(23-14-24-28)26-17-5-4-6-18(11-17)30-3/h4-7,10-11,14-15,19-20,25,29H,8-9,12-13H2,1-3H3,(H,23,24,26)

InChI Key

HKIDRHKBKJQADK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCN(CC1O)CC2=C3C(=NC=NN3C=C2)NC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

N-Amination and Cyclization

A common approach involves N-amination of pyrrole derivatives followed by cyclization. For example:

  • Starting material : Methyl pyrrole-2-carboxylate (11 ) undergoes N-amination using NH$$2$$Cl or hydroxylamine derivatives (e.g., DnpONH$$2$$) to form 1-aminopyrrole intermediates.
  • Cyclization : Treatment with formamide or formamidine acetate at 165°C induces triazine ring closure, yielding pyrrolo[2,1-f]triazine derivatives (e.g., 2 , 35 ).

Example :
$$
\text{Pyrrole derivative} \xrightarrow{\text{NH}_2\text{Cl, NaH}} \text{N-Aminopyrrole} \xrightarrow{\text{Formamide, 165°C}} \text{Pyrrolo[2,1-f]triazine}
$$

Bromohydrazone-Mediated Synthesis

Alternative routes utilize bromohydrazone intermediates. For instance:

  • Bromination : Pyrrole derivatives (e.g., 33 ) are brominated at the C-7 position using N-bromosuccinimide (NBS).
  • Hydrazone formation : Reaction with hydrazine derivatives forms bromohydrazones, which cyclize under basic conditions to yield the triazine core.

Functionalization at Position 4: Introduction of 3-Methoxyanilino Group

The 3-methoxyanilino substituent is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct installation of the anilino group:

  • Conditions : Pd(OAc)$$2$$, Xantphos, Cs$$2$$CO$$_3$$, toluene, 110°C.
  • Substrate : A halogenated pyrrolotriazine (e.g., 4-chloro or 4-bromo derivative) reacts with 3-methoxyaniline.

Example :
$$
\text{4-Bromo-pyrrolotriazine} + \text{3-Methoxyaniline} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(3-Methoxyanilino)pyrrolotriazine}
$$

Ullmann-Type Coupling

Copper-mediated coupling under microwave irradiation offers an alternative:

  • Conditions : CuI, 1,10-phenanthroline, K$$3$$PO$$4$$, DMF, 150°C.

Functionalization at Position 5: Methylene-Linked Piperidin-3-ol Moiety

The methylene bridge and piperidine ring are constructed sequentially.

Alkylation of Pyrrolotriazine

  • Chloromethylation : Treatment of pyrrolotriazine with paraformaldehyde/HCl introduces a chloromethyl group at C-5.
  • Nucleophilic substitution : Reaction with 4-(propan-2-ylamino)piperidin-3-ol in the presence of NaH or K$$2$$CO$$3$$ forms the methylene linkage.

Example :
$$
\text{5-Chloromethyl-pyrrolotriazine} + \text{4-(iPrNH)piperidin-3-ol} \xrightarrow{\text{NaH, DMF}} \text{Target compound}
$$

Piperidine Synthesis

The piperidin-3-ol subunit is prepared via:

  • Reductive amination : 4-Ketopiperidine reacts with isopropylamine and NaBH$$_3$$CN to yield 4-(propan-2-ylamino)piperidine.
  • Hydroxylation : Stereoselective oxidation (e.g., Sharpless dihydroxylation) or enzymatic resolution introduces the 3-hydroxy group.

Stereochemical Control and Optimization

Diastereoselective Piperidine Synthesis

  • Chiral auxiliaries : Use of (R)- or (S)-BoPhoz ligands in rhodium-catalyzed hydrogenation ensures enantiomeric purity (up to 95% d.e.).
  • Resolution : Chiral column chromatography separates diastereomers of 4-(propan-2-ylamino)piperidin-3-ol.

Protecting Group Strategies

  • Boc protection : tert-Butoxycarbonyl (Boc) groups shield amines during functionalization (e.g., in piperidine intermediates).
  • Deprotection : HCl/dioxane or TFA removes Boc groups post-coupling.

Key Challenges and Solutions

Challenge Solution Reference
Regioselective bromination NBS in CCl$$_4$$ at 0°C selectively brominates C-7 over C-4.
Low coupling efficiency Microwave-assisted Pd catalysis reduces reaction time (<2 h).
Piperidine racemization Chiral ligands (e.g., BoPhoz) in hydrogenation retain stereochemistry.

Chemical Reactions Analysis

Types of Reactions

1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Kinase Inhibition

The compound features a pyrrolo[2,1-f][1,2,4]triazine core structure, which is integral to its biological activity. Pyrrolo[2,1-f][1,2,4]triazines have been identified as potent inhibitors of various receptor tyrosine kinases (RTKs) such as:

  • VEGFR-2 Inhibitors : Compounds derived from the pyrrolo[2,1-f][1,2,4]triazine scaffold have shown significant inhibitory effects on VEGFR-2 with IC50 values in the low micromolar range (e.g., 0.066 µM) . These inhibitors are crucial in cancer therapy as they can hinder angiogenesis.
  • EGFR Inhibitors : The compound has also been tested for its efficacy against EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in various cancers. Specific derivatives have demonstrated selectivity and potency against this target .

Antiviral Activity

Recent studies have indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit antiviral properties. For instance:

  • Norovirus Inhibition : Certain analogs have shown the ability to inhibit norovirus RNA-dependent RNA polymerase (RdRp), suggesting potential applications in treating viral infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrrole derivatives. Various synthetic strategies have been documented:

  • Cyclization Reactions : Utilizing formamide and other reagents to form the triazine ring.
  • Metal-Catalyzed Coupling : Employing transition metals for coupling reactions to enhance yield and selectivity .

Case Study 1: Cancer Treatment

In a study evaluating the anti-proliferative effects of pyrrolo[2,1-f][1,2,4]triazine derivatives on human cancer cell lines (e.g., DiFi cell lines sensitive to EGFR inhibitors), compounds derived from this scaffold exhibited promising results in reducing cell viability .

Case Study 2: Antiviral Research

Research into the antiviral properties of pyrrolo[2,1-f][1,2,4]triazines has highlighted their potential in treating emerging viral infections such as Ebola and norovirus. Analogs were tested for their ability to inhibit viral replication pathways effectively .

Mechanism of Action

The mechanism of action of 1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular signaling pathways. This makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a pyrrolo[2,1-f][1,2,4]triazine core with several kinase inhibitors. Below is a detailed comparison:

Avapritinib

  • Structure : (S)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazinyl)pyrimidin-5-yl)ethan-1-amine .
  • Key Differences: Avapritinib incorporates a pyrimidine-piperazine linker and a fluorophenyl group, whereas the target compound features a piperidin-3-ol and 3-methoxyanilino moiety.
  • Target : Avapritinib selectively inhibits KIT and PDGFRA mutants in gastrointestinal stromal tumors .
  • Pharmacokinetics : Avapritinib’s fluorine substituents enhance blood-brain barrier penetration, unlike the target compound, which prioritizes systemic bioavailability via crystalline formulations .

BMS-599626

  • Structure: [4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid (3S)-3-morpholinylmethyl ester .
  • Key Differences: BMS-599626 includes a carbamate-morpholine group and a 3-fluorobenzyl-indazole substituent, contrasting with the target compound’s 3-methoxyanilino and isopropylamino groups.
  • Target : Dual HER1/HER2 inhibitor with IC₅₀ values <10 nM in enzymatic assays .
  • Therapeutic Use : Demonstrated efficacy in HER1/HER2-driven tumor models, while the target compound’s preclinical data emphasize broad antiproliferative activity .

VEGF Receptor Inhibitors (e.g., Compound from Bhide et al.)

  • Structure : 4-(4-Fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1,2,4]triazine derivatives .
  • Key Differences : These compounds feature indole-oxy substituents and methyl/alkoxy groups at the 5- and 6-positions of the pyrrolotriazine core.
  • Target : Potent VEGF receptor-2 inhibitors (IC₅₀ ~1–10 nM), whereas the target compound’s kinase selectivity profile remains unspecified .

Structural and Pharmacokinetic Analysis

Compound Core Structure Key Substituents Target Bioavailability Features
Target Compound Pyrrolo[2,1-f][1,2,4]triazine 3-Methoxyanilino, piperidin-3-ol, isopropylamino Kinase (unspecified) Crystalline forms enhance stability
Avapritinib Pyrrolo[2,1-f][1,2,4]triazine Fluorophenyl, pyrimidine-piperazine, pyrazole KIT/PDGFRA High BBB penetration
BMS-599626 Pyrrolo[2,1-f][1,2,4]triazine Carbamate-morpholine, 3-fluorobenzyl-indazole HER1/HER2 Favorable PK profile in vivo
VEGF Inhibitor (Bhide et al.) Pyrrolo[2,1-f][1,2,4]triazine Indole-oxy, methyl/alkoxy groups VEGF receptor-2 Not reported

Research Findings and Therapeutic Implications

  • Target Compound : Preclinical studies highlight its antiproliferative activity, likely due to kinase inhibition, though exact targets are undisclosed . Its piperidin-3-ol group may improve solubility compared to avapritinib’s lipophilic fluorophenyl moiety.
  • Avapritinib : Clinically approved for advanced systemic mastocytosis, leveraging its mutant-KIT specificity .

Biological Activity

The compound 1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol represents a novel class of pyrrolo[2,1-f][1,2,4]triazine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Pyrrolo[2,1-f][1,2,4]triazine
  • Substituents :
    • 3-Methoxyanilino group
    • Propan-2-ylamino piperidin-3-ol side chain

This unique structure is believed to contribute to its biological activity by interacting with specific molecular targets within cells.

Research indicates that compounds containing the pyrrolo[2,1-f][1,2,4]triazine scaffold exhibit various mechanisms of action:

  • Kinase Inhibition : These compounds have been shown to inhibit key kinases involved in cancer progression. For instance, studies have demonstrated that pyrrolo[2,1-f][1,2,4]triazine derivatives can inhibit VEGFR-2 and EGFR kinases with IC50 values in the low micromolar range (0.023 µM to 0.100 µM) .
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties by targeting viral enzymes such as neuraminidase. This suggests potential applications in treating viral infections .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have revealed significant cytotoxic effects against various cancer cell lines. For instance, certain pyrrolo[2,1-f][1,2,4]triazine C-nucleosides exhibited potent cytotoxicity with IC50 values indicating strong anti-cancer activity .

Table 1: Biological Activity Summary of Pyrrolo[2,1-f][1,2,4]triazine Derivatives

CompoundTargetIC50 (µM)Activity TypeReference
Compound 1VEGFR-20.066Kinase Inhibition
Compound 2EGFR0.100Kinase Inhibition
Compound 3NeuraminidaseN/AAntiviral Activity
Compound 4Various Cancer Cell LinesN/ACytotoxicity

Case Study: In Vivo Efficacy

In vivo studies have shown that certain pyrrolo[2,1-f][1,2,4]triazine derivatives significantly reduce tumor growth in xenograft models. For example:

  • A derivative was tested in a GEO colon tumor xenograft model and showed substantial tumor growth inhibition when administered subcutaneously and orally .

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